1-(Benzo[d]isothiazol-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-9-8(7)5-10-12-9/h2-5H,1H3 |
InChI Key |
ZVIWMHQBQJSNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=NSC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Benzo D Isothiazol 4 Yl Ethanone
Retrosynthetic Analysis of the 1-(Benzo[d]isothiazol-4-yl)ethanone Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. youtube.com For this compound, the primary disconnections involve the carbon-sulfur and nitrogen-sulfur bonds of the isothiazole (B42339) ring and the carbon-carbon bond of the acetyl group.
A primary disconnection can be made at the C-S and N-S bonds of the heterocyclic ring. This suggests that the benzo[d]isothiazole core can be constructed from a suitably substituted benzene (B151609) derivative containing both nitrogen and sulfur functionalities, or their precursors, which can then undergo cyclization. arkat-usa.org Another key disconnection is at the bond connecting the acetyl group to the aromatic ring. This points towards a Friedel-Crafts acylation reaction on a pre-formed benzo[d]isothiazole nucleus as a potential final step in the synthesis. Alternatively, the acetyl group, or a precursor, could already be in place on one of the starting materials before the formation of the heterocyclic ring.
Established Synthetic Routes to the Benzo[d]isothiazole Nucleus
A variety of methods have been established for the construction of the core benzo[d]isothiazole ring system. These can be broadly categorized into intramolecular cyclizations, intermolecular couplings, and multi-component reactions. arkat-usa.org
Intramolecular cyclization is a common and effective strategy for synthesizing the benzo[d]isothiazole nucleus, typically starting from ortho-substituted benzene derivatives. nih.govarkat-usa.org These methods involve the formation of the N-S bond to close the five-membered ring.
One prominent approach utilizes 2-mercaptobenzamides as starting materials. nih.gov These substrates can undergo oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. Various catalytic systems have been developed to facilitate this transformation, including copper(I) catalysts with oxygen as the oxidant and electrochemical methods. nih.gov For instance, a Cu(I)-catalyzed reaction using O2 as the sole oxidant allows for the coupling of N-H and S-H bonds to forge the N-S bond in excellent yields. nih.gov Electrochemical synthesis offers a green alternative, proceeding via an intramolecular N-H/S-H coupling to generate the product with hydrogen gas as the only byproduct. nih.govarkat-usa.org
Another strategy involves the cyclization of thiobenzanilides, which can be induced by radical reactions, often referred to as Jacobsen cyclization. researchgate.net This method is particularly effective for producing various substituted benzothiazoles, a related class of compounds.
| Starting Material | Reagents/Conditions | Product Type | Ref |
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| 2-Mercaptobenzamides | Constant-current electrolysis, (n-Bu)₄NBr | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| 2-Methylthiobenzamides | Selectfluor | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex, Cs₂CO₃ | 2-Aryl/alkyl-benzothiazole | indexcopernicus.com |
| Thiobenzanilides | Potassium ferricyanide | 2-Aryl-benzothiazole | indexcopernicus.com |
Intermolecular reactions bring together two or more separate molecules to construct the benzo[d]isothiazole ring. These methods often rely on transition-metal catalysis to facilitate the key bond-forming steps.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming the C-S bonds necessary for the benzothiazole (B30560) ring system. researchgate.net For example, the intramolecular cross-coupling between an aryl halide and a thiourea (B124793) functionality is a demonstrated method for the synthesis of 2-aminobenzothiazoles, catalyzed by either copper or palladium complexes. researchgate.netindexcopernicus.com Another approach involves the reaction of 2-haloanilines with dithiocarbamates, which can proceed without a catalyst for iodoanilines, but requires a copper catalyst for less reactive bromoanilines. nih.gov
More recently, methods using elemental sulfur as the sulfur source have been developed. A copper-catalyzed three-component reaction of haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur provides an efficient route to 2-arylbenzothiazoles. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |
| 2-Iodoaniline | Dithiocarbamate | - | Metal-free | 2-Aminobenzothiazole | nih.gov |
| 2-Bromoaniline | Dithiocarbamate | - | CuO | 2-Aminobenzothiazole | nih.gov |
| Haloaniline | Arylacetic acid | Elemental Sulfur | Copper acetate | 2-Arylbenzothiazole | nih.gov |
| 2-Iodoaniline | Thiocarboxylic acid | - | CuI, 1,10-phenanthroline | Benzothiazole | organic-chemistry.org |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs have been developed for the synthesis of benzothiazole and related heterocycles.
A three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, catalyzed by Scandium(III) triflate under microwave irradiation, leads to the formation of annulated products in a "green" and atom-economical fashion. nih.gov Another example is the one-pot, three-component reaction of 2-iodoaniline, aryl aldehydes, and thiourea, catalyzed by a ferromagnetic catalyst in water, to produce C-2 substituted benzothiazoles. nih.gov A particularly innovative three-component reaction uses o-iodoanilines or electron-rich aromatic amines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as the carbon source, solvent, and oxidant to yield 2-unsubstituted benzothiazoles. organic-chemistry.org
Direct Synthesis of this compound and its Precursors
While general methods for the benzo[d]isothiazole nucleus are well-established, specific procedures for the direct synthesis of this compound are less commonly reported in broad reviews. The synthesis would likely proceed through one of two general pathways:
Acylation of a Pre-formed Ring: This would involve the Friedel-Crafts acylation of benzo[d]isothiazole. The position of acylation (C4 vs. C7) would be dictated by the directing effects of the heterocyclic ring.
Cyclization of an Acetylated Precursor: This strategy would involve synthesizing a benzene derivative that already contains the acetyl group (or a precursor) at the desired position, along with the necessary ortho-amino and thio-functionalities required for the subsequent cyclization to form the isothiazole ring.
A related synthesis for a benzimidazole (B57391) analogue, 1-(1H-benzo[d]imidazol-2-yl)ethanone, has been reported, which was prepared by the oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol using acetic acid. researchgate.net This suggests that oxidation of a corresponding 1-(benzo[d]isothiazol-4-yl)ethanol precursor could be a viable route to the target compound.
Functionalization and Derivatization Strategies for this compound Analogues
Once this compound is synthesized, it serves as a versatile intermediate for the preparation of a wide range of analogues. The reactivity of the acetyl group and the aromatic ring allows for various chemical transformations.
The ketone functionality of the acetyl group is a prime site for derivatization. For example, it can undergo condensation reactions with various aldehydes to form chalcone (B49325) derivatives. researchgate.net These chalcones can then be used as precursors for the synthesis of other heterocyclic systems, such as pyrimidinethiones and pyrimidinones, through reactions with thiourea and urea, respectively. researchgate.net
Furthermore, the benzothiazole ring itself can be functionalized. For instance, 2-(4-bromophenyl)benzo[d]thiazole can undergo Suzuki cross-coupling reactions with various arylboronic acids to yield a range of 2-arylbenzothiazole derivatives with high yields. hpu2.edu.vn This demonstrates that the core structure can be modified to explore structure-activity relationships for various applications. The synthesis of Schiff bases from amino-substituted benzo[d]isothiazoles is another common derivatization strategy. nih.gov
| Starting Material | Reagent | Reaction Type | Product | Ref |
| 1-(1H-Benzo[d]imidazol-2-yl)ethanone | Aromatic Aldehydes | Claisen-Schmidt Condensation | Arylidine derivatives (Chalcones) | researchgate.net |
| 2-(4-Bromophenyl)benzo[d]thiazole | Arylboronic acid | Suzuki Coupling | 2,4'-Diaryl-benzo[d]thiazoles | hpu2.edu.vn |
| Amino-benzo[d]isothiazole | Aldehydes/Ketones | Condensation | Schiff Bases | nih.gov |
Substituent Introduction on the Benzo Ring System
The functionalization of the benzene portion of the benzo[d]isothiazole core in this compound is a key strategy for modulating its physicochemical and biological properties. While specific studies on the directed substitution of this particular isomer are not extensively documented, the general principles of electrophilic aromatic substitution on the benzo[d]isothiazole ring system can be inferred. The isothiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The directing influence of the existing acetyl group (a meta-director) and the isothiazole sulfur and nitrogen atoms would result in a complex regiochemical outcome.
Common electrophilic substitution reactions that could potentially be applied include:
Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions are often less effective on deactivated aromatic rings.
The precise location of the new substituent would depend on the interplay of the electronic effects of both the isothiazole ring and the acetyl group, as well as the reaction conditions employed.
Table 1: Potential Electrophilic Substitution Reactions on the Benzo Ring
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 1-(Nitrobenzo[d]isothiazol-4-yl)ethanone |
| Bromination | Br₂, FeBr₃ or NBS | 1-(Bromobenzo[d]isothiazol-4-yl)ethanone |
| Chlorination | Cl₂, FeCl₃ or NCS | 1-(Chlorobenzo[d]isothiazol-4-yl)ethanone |
| Sulfonation | Fuming H₂SO₄ | 4-Acetylbenzo[d]isothiazole-sulfonic acid |
Modification of the Ethanone (B97240) Moiety
The ethanone group at the 4-position is a prime site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling various condensation and substitution reactions.
Key modifications include:
Condensation Reactions: The reaction of the acetyl group with aldehydes in the presence of a base (Claisen-Schmidt condensation) can yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates for synthesizing various heterocyclic compounds.
Schiff Base Formation: Condensation with primary amines or hydrazines can lead to the formation of Schiff bases (imines) or hydrazones, respectively. For instance, new series of benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their biological activities, highlighting the importance of this transformation. nih.gov
α-Halogenation: The methyl group can be halogenated, typically with reagents like bromine in acetic acid, to produce α-halo ketones. These are versatile building blocks for further nucleophilic substitutions and the synthesis of heterocyclic systems like thiazoles.
Oxidation and Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Conversely, under specific conditions, the methyl group can be oxidized to a carboxylic acid.
Table 2: Representative Transformations of the Ethanone Moiety
| Reaction Type | Reagents/Conditions | Product Class |
| Claisen-Schmidt Condensation | Aromatic aldehyde, aq. NaOH/EtOH | Benzo[d]isothiazolyl chalcones |
| Schiff Base Formation | Primary amine (e.g., Aniline) | N-Aryl-1-(benzo[d]isothiazol-4-yl)ethan-1-imine |
| Hydrazone Formation | Hydrazine (B178648) hydrate | This compound hydrazone |
| α-Bromination | Br₂ in Acetic Acid | 2-Bromo-1-(benzo[d]isothiazol-4-yl)ethanone |
| Reduction | NaBH₄, Methanol | 1-(Benzo[d]isothiazol-4-yl)ethanol |
Heterocyclic Annulation and Scaffold Hybridization
The reactive nature of the ethanone moiety in this compound and its derivatives (such as the chalcones mentioned above) makes it an excellent starting point for building new fused heterocyclic rings. This process, known as heterocyclic annulation, allows for the creation of complex, multi-ring systems, which is a common strategy in drug discovery.
Plausible annulation strategies include:
Synthesis of Pyrimidines: The reaction of benzo[d]isothiazolyl chalcones with urea, thiourea, or guanidine (B92328) can lead to the formation of fused pyrimidine (B1678525) rings.
Synthesis of Pyrazoles: The same chalcone intermediates can react with hydrazine or its derivatives to yield pyrazoline or pyrazole (B372694) rings.
Synthesis of Benzodiazepines: Condensation with o-phenylenediamine (B120857) could potentially lead to the formation of benzo[d]isothiazolyl-substituted benzodiazepines, a class of compounds with significant pharmacological importance. nih.gov
These scaffold hybridization approaches result in novel molecular architectures that combine the structural features of benzo[d]isothiazole with other important heterocyclic motifs.
Table 3: Potential Heterocyclic Annulation Reactions
| Starting Material | Reagent | Resulting Fused/Hybrid Scaffold |
| Benzo[d]isothiazolyl chalcone | Guanidine | Aminopyrimidine |
| Benzo[d]isothiazolyl chalcone | Hydrazine | Pyrazoline/Pyrazole |
| 2-Bromo-1-(benzo[d]isothiazol-4-yl)ethanone | Thiourea | Aminothiazole |
| This compound & Diketone | Ammonia/Amine | Pyridine |
Green Chemistry Principles and Sustainable Synthesis Approaches for Benzo[d]isothiazole Derivatives
Recent advancements in chemical synthesis have placed a strong emphasis on green and sustainable practices. For benzo[d]isothiazole derivatives, several eco-friendly synthetic methods have been developed for the core ring structure, which can be adapted for the synthesis of this compound. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key green approaches for the synthesis of the related benzo[d]isothiazol-3(2H)-ones, which can inform the synthesis of other isomers, include:
Catalytic Oxidative Cyclization: Copper(I)-catalyzed intramolecular N-S bond formation using molecular oxygen as the sole oxidant is a prime example of a green method. This reaction starts from 2-mercaptobenzamides and produces water as the only byproduct. nih.gov
Metal-Free Synthesis: To avoid the use of potentially toxic and expensive transition metals, metal-free approaches have been developed. One such method uses potassium bromide (KBr) as a catalyst for the intramolecular oxidative dehydrogenative cyclization under an oxygen atmosphere. nih.gov
Electrochemical Synthesis: Electrochemistry is emerging as a powerful green tool. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported, which uses electricity as a clean oxidant and generates hydrogen gas as a benign byproduct. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. A copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur under microwave conditions has been demonstrated. nih.gov
Table 4: Green Synthetic Methods for the Benzo[d]isothiazole Scaffold
| Method | Key Features | Starting Materials | Reference |
| Cu(I)-Catalyzed Oxidative Cyclization | O₂ as oxidant, water as byproduct | 2-Mercaptobenzamides | nih.gov |
| KBr-Catalyzed Metal-Free Cyclization | Metal-free, O₂ as oxidant | 2-Mercaptobenzamides | nih.gov |
| Electrochemical Dehydrogenative Cyclization | Electricity as clean oxidant, H₂ byproduct | 2-Mercaptobenzamides | nih.gov |
| Microwave-Assisted Cu-Catalyzed Synthesis | Rapid heating, reduced reaction time | 2-Iodobenzamides, S₈ | nih.gov |
By adopting these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable.
Advanced Structural Characterization and Spectroscopic Analysis of 1 Benzo D Isothiazol 4 Yl Ethanone and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(Benzo[d]isothiazol-4-yl)ethanone and its derivatives, providing detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. researchgate.netnih.gov Complete assignments of ¹H and ¹³C NMR spectra are achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC. researchgate.netnih.gov
For benzothiazole (B30560) derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the benzothiazole ring system. For instance, in some derivatives, these protons appear as multiplets, triplets, and doublets in the aromatic region of the spectrum. nih.gov The chemical shifts and coupling constants of these protons provide insights into the substitution pattern on the benzene (B151609) ring. nih.gov Similarly, the protons of the ethanone (B97240) methyl group typically appear as a singlet in the upfield region of the ¹H NMR spectrum. acgpubs.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the ethanone group and the carbons of the benzothiazole ring. nih.gov The chemical shift of the carbonyl carbon is particularly diagnostic and is typically observed in the downfield region of the spectrum. nih.gov
Conformational analysis of benzisothiazole derivatives can be performed using temperature-dependent NMR studies and by analyzing nuclear Overhauser effect (NOE) correlations in ROESY experiments. researchgate.netnih.gov These studies can reveal the preferred conformations of the molecule in solution and identify any restricted rotations around single bonds, such as the bond connecting the ethanone group to the benzisothiazole ring. nih.gov For some benzothiazole analogues, conformational analysis has been carried out by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring to identify the most stable conformers. mdpi.com
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.46 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole H), 8.03 (d, J = 8.0 Hz, 1H, benzothiazole H), 8.35 (s, 1H, pyrazolone (B3327878) H) | Data not available | nih.gov |
| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone | 8.01 (d, J = 7.2 Hz, 2H), 7.65 (d, J = 7.2 Hz, 2H), 7.59 (d, J = 7.2 Hz, 2H), 7.01 (d, J = 7.6 Hz, 2H), 3.87 (s, 3H), 2.64 (s, 3H) | Data not available | rsc.org |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone | 7.96 (t, J= 8.2 Hz, 2H, Ar-H), 7.58-7.25 (m, 10H, Ar-H), 6.71 (s, 1H, Ar-H), 2.22 (s, 3H, -COCH₃), 2.15 (s, 3H, -CH₃) | 197.76, 137.18, 136.16, 135.35, 134.19, 130.67, 129.48, 128.31, 127.63, 126.94, 126.84, 126.22, 125.35, 125.25, 122.93, 121.80, 31.14, 12.45 | acgpubs.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of this compound and its analogues by providing detailed information about the molecular vibrations and functional groups present. core.ac.ukresearchgate.net
Infrared (IR) Spectroscopy:
The IR spectrum of a benzothiazole derivative typically displays a number of characteristic absorption bands. nih.govresearchgate.net The C-H stretching vibrations of the aromatic benzothiazole ring are generally observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=O stretching vibration of the ethanone group is a strong and prominent band, typically appearing in the range of 1680-1660 cm⁻¹. ekb.eg The C=N stretching vibration of the thiazole (B1198619) ring gives rise to an absorption band around 1600 cm⁻¹. nih.gov Furthermore, the C-S stretching vibration within the thiazole ring can be observed at lower frequencies. researchgate.net For substituted benzothiazoles, the out-of-plane deformation bands of the benzene ring can provide information about the substitution pattern. nih.gov
Raman Spectroscopy:
FT-Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.ukresearchgate.net The Raman spectra of benzothiazole and its derivatives have been recorded and analyzed to understand their vibrational modes. core.ac.ukresearchgate.net Theoretical calculations, often using density functional theory (DFT), are employed to simulate the vibrational spectra and aid in the assignment of the observed bands. core.ac.uk The combination of experimental and theoretical studies allows for a comprehensive understanding of the vibrational properties of these molecules. core.ac.ukresearchgate.net
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Aromatic C-H stretch | 3068 | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Methyl C-H stretch | 2930 | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C=O stretch | 1620 | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | C=N stretch | 1598 | nih.gov |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone | C=O stretch | 1645 | acgpubs.org |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound and its analogues, enabling the precise determination of their molecular formulas and the elucidation of their fragmentation pathways. rsc.orgnih.gov
HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of the parent molecule and its fragment ions. rsc.orgmiamioh.edu This level of precision is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in conjunction with HRMS. rsc.orgmiamioh.edu Tandem mass spectrometry (MS/MS) experiments are particularly valuable for studying fragmentation pathways. nih.govnih.gov In these experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. nih.gov The analysis of these fragment ions provides detailed structural information and helps to identify the different substructures within the molecule. nih.govnih.gov For example, the fragmentation of benzothiazole derivatives often involves the cleavage of the bonds within the thiazole ring and the loss of small neutral molecules. researchgate.net The fragmentation pattern is characteristic of the specific substitution pattern on the benzothiazole core. researchgate.net
X-ray Crystallography for Three-Dimensional Structural Determination
While specific X-ray crystallographic data for this compound was not found in the provided search results, the technique remains the gold standard for unambiguously determining the three-dimensional structure of crystalline compounds. For analogues and derivatives of benzisothiazole, X-ray diffraction analysis has been successfully employed to elucidate their solid-state structures. nih.govresearchgate.net
These studies reveal precise information about bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. nih.gov For example, in the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the benzothiazole and pyrazole (B372694) ring systems were found to be nearly coplanar. nih.gov The packing in the crystal was stabilized by weak C—H···O hydrogen bonds. nih.gov Such detailed structural information is invaluable for understanding the physical properties of these compounds and for designing new molecules with specific functionalities.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. beilstein-journals.orgnih.gov While this compound itself is not chiral, this technique becomes highly relevant for its chiral analogues or derivatives.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously assigned. beilstein-journals.orgnih.gov Time-dependent density functional theory (TD-DFT) is a commonly used computational method for predicting ECD spectra. nih.gov This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of various chiral compounds, including those with heterocyclic scaffolds. beilstein-journals.orgnih.gov
Advanced Analytical Techniques for Purity and Stability Assessment
The purity and stability of this compound and its analogues are critical parameters, especially for their potential applications. Various advanced analytical techniques are employed to assess these properties.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of these compounds. By using an appropriate stationary phase and mobile phase, it is possible to separate the main compound from any impurities, allowing for their quantification.
The stability of benzisothiazole derivatives can be evaluated under different conditions, such as temperature, humidity, and light exposure. nih.gov For instance, 1,2-benzisothiazolin-3-one is reported to be stable under recommended storage conditions. nih.gov Stability studies often involve storing the compound under stressed conditions and then analyzing it at various time points using techniques like HPLC to monitor for any degradation. The identification of degradation products can be achieved using techniques like LC-MS.
Furthermore, computational studies using density functional theory (DFT) can provide insights into the kinetic stability of these molecules by calculating the HOMO-LUMO energy gap. mdpi.com A smaller energy gap suggests lower kinetic stability and higher reactivity. mdpi.com
Computational Chemistry and Cheminformatics Studies on 1 Benzo D Isothiazol 4 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Benzo[d]isothiazol-4-yl)ethanone, these calculations, typically employing Density Functional Theory (DFT), can provide a detailed picture of its electronic landscape and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The distribution of HOMO and LUMO across the benzisothiazole ring and the ethanone (B97240) substituent would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Kinetic stability and reactivity |
Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from an FMO analysis.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions.
For this compound, an EPS map would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. It is expected that the oxygen atom of the carbonyl group and the nitrogen atom of the isothiazole (B42339) ring would exhibit negative electrostatic potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. This information is critical for predicting how the molecule might interact with a biological target, such as an enzyme's active site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates.
In the absence of a known biological target for this compound, a hypothetical docking study could be performed against a range of enzymes or receptors where similar heterocyclic compounds have shown activity. For instance, studies on related benzisothiazole derivatives have explored their potential as inhibitors of enzymes like caspase-3. A docking simulation of this compound into the active site of such an enzyme would predict its binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. Similarly, Structure-Property Relationship (SPR) models relate structure to physicochemical properties.
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with measured biological activity would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression, would then be used to build a model that can predict the activity of new, untested compounds. Such a model could guide the design of more potent analogs of this compound by identifying the key structural features that influence activity.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are used in virtual screening to rapidly search large compound libraries for potential hits.
A pharmacophore model for a target of interest could be generated based on a set of known active ligands. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The three-dimensional arrangement of these features in this compound could then be compared to the pharmacophore model to assess its potential for activity. If it fits the model well, it would be prioritized for further investigation. This approach is highly valuable in the early stages of drug discovery for identifying novel scaffolds.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to explore the conformational landscape of a flexible molecule like this compound and to study the stability of a ligand-protein complex.
An MD simulation of this compound in a solvent, such as water, would reveal its preferred conformations and the flexibility of the ethanone side chain relative to the rigid benzisothiazole core. When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By monitoring the interactions and the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, researchers can gain confidence in the predicted binding mode.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (pre-clinical)
Comprehensive searches for preclinical computational studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound did not yield specific research findings or data for this particular compound. While computational ADME predictions are a common practice in modern drug discovery for related heterocyclic compounds, no dedicated studies detailing the in silico pharmacokinetic profile of this compound are publicly available at this time.
Research in this area often involves the use of various software and modeling techniques to predict a compound's behavior in the human body. These predictions are crucial for prioritizing drug candidates and identifying potential liabilities early in the development process. Typically, such studies would provide data on the following parameters:
Absorption:
Human Intestinal Absorption (HIA): Predictions on the extent of absorption from the gastrointestinal tract.
Caco-2 Permeability: An in vitro model to predict oral absorption.
P-glycoprotein (P-gp) Substrate/Inhibitor: Prediction of interaction with key efflux transporters that can limit drug absorption.
Distribution:
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, affecting its availability to reach target tissues.
Blood-Brain Barrier (BBB) Penetration: Prediction of a compound's ability to cross into the central nervous system.
Volume of Distribution (VD): A measure of the extent of a drug's distribution in body tissues versus the plasma.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate: Predictions of interactions with major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are critical for assessing potential drug-drug interactions.
Excretion:
Total Clearance: Prediction of the body's efficiency in eliminating the compound.
Renal Organic Cation Transporter (OCT2) Substrate: Prediction of involvement in renal excretion pathways.
Without specific studies on this compound, no data tables or detailed research findings can be presented. The scientific community has not yet published this information in the accessible literature.
Pharmacological and Mechanistic Investigations of 1 Benzo D Isothiazol 4 Yl Ethanone and Its Derivatives Pre Clinical Focus
Target Identification and Validation Strategies for Benzo[d]isothiazole Scaffolds
The benzo[d]isothiazole scaffold and its close relatives, such as benzothiazoles, have been the subject of various target identification and validation strategies to explore their therapeutic potential. Researchers employ these approaches to discover and confirm the biological targets through which these compounds exert their effects.
One prominent strategy is structure-based drug design and scaffold hopping , where the core scaffold is modified or used as a template to design inhibitors for specific biological targets. For instance, the benzothiazole (B30560) scaffold has been utilized as a basis for developing DNA gyrase inhibitors, which are crucial for combating bacterial infections. nih.gov In this context, researchers introduced specific chemical groups to the benzothiazole core to enhance binding affinity and activity against enzymes like E. coli GyrB. nih.gov
Another approach involves strategic molecular modifications to engage specific disease-related targets. A "ring fusion" strategy was employed to develop benzo[d]isothiazole derivatives that could inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov This method started from a known inhibitor (BMS-202) and systematically built upon it to create novel derivatives with high inhibitory activity. nih.gov Molecular docking and dynamics simulations are then often used to validate the binding mode and interaction with the target protein, such as PD-L1. nih.gov
Furthermore, the benzothiazole scaffold has been identified as a promising framework for targeting transcription factors like Forkhead Box M1 (FOXM1), which is implicated in cancer. nih.gov In such studies, derivatives are synthesized and then evaluated through in silico methods, including molecular docking and dynamics, to predict their binding affinity and stability with the target protein before proceeding to in vitro validation. nih.gov These computational methods are essential for rational drug design and validating the potential of newly synthesized compounds.
Enzyme Inhibition and Activation Profiles
The benzo[d]isothiazole nucleus is a key component in a variety of molecules that have been investigated for their ability to inhibit or modulate the activity of several clinically relevant enzymes.
Investigation of Sortase A Transpeptidase Inhibition
Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria, has been identified as a key virulence factor, making it an attractive target for novel anti-infective agents. nih.govnih.gov The inhibition of SrtA can prevent bacteria from anchoring surface proteins involved in pathogenesis to their cell wall, thereby reducing virulence without necessarily killing the bacteria, which may lower the risk of resistance development. nih.gov
A class of Sortase A inhibitors featuring a benzo[d]isothiazol-3-(2H)-one skeleton was identified from a high-throughput screening of a small molecule library. nih.gov It is proposed that the heterocyclic core of these compounds may form a covalent bond with the active site of the Sortase A enzyme. nih.gov The enzyme recognizes a specific LPXTG amino acid motif on surface proteins, and inhibitors are often designed to mimic this substrate. nih.govnih.gov
| Compound Class | Target Enzyme | Key Finding |
| Benzo[d]isothiazol-3-(2H)-one derivatives | Staphylococcus aureus Sortase A | Identified as a new class of inhibitors from a library of over 50,000 compounds. nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are major targets for anti-inflammatory drugs. nih.govnih.gov The development of selective COX-2 inhibitors is desirable as they can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.gov
Heterocyclic compounds, including those with a benzothiazole scaffold, have been investigated as potential COX-2 inhibitors. nih.gov The benzothiazole moiety is considered a valuable template for designing molecules with COX-2 inhibitory activity. While specific studies on 1-(Benzo[d]isothiazol-4-yl)ethanone are not detailed, the broader class of benzothiazole derivatives has shown promise in this area, suggesting a potential avenue for future research and development of novel anti-inflammatory agents based on this scaffold. nih.gov
Phosphomannose Isomerase (PMI) Inhibition
Phosphomannose isomerase (PMI) is a crucial enzyme that catalyzes the interconversion of mannose-6-phosphate (B13060355) (Man-6-P) and fructose-6-phosphate (B1210287) (Fru-6-P). nih.govwikipedia.org Inhibiting PMI is a therapeutic strategy for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a genetic disorder caused by deficient activity of the phosphomannomutase 2 (PMM2) enzyme. nih.gov In this condition, PMI competes with the compromised PMM2 for their common substrate, Man-6-P. nih.gov By inhibiting PMI, more Man-6-P is available to be channeled into the essential N-glycosylation pathway by the residual PMM2 activity. nih.govnih.gov
A series of benzoisothiazolones has been discovered and validated as potent and selective inhibitors of PMI. nih.gov An initial hit from a high-throughput screen, a benzoisothiazolone compound, was identified as a relatively weak but selective PMI inhibitor. Subsequent chemical optimization led to the development of more potent analogs. nih.gov
Table 1: PMI Inhibition by a Benzoisothiazolone Derivative
| Compound | Target | IC50 Value | Selectivity |
|---|
c-MET Kinase Pathway Modulation
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, invasion, and angiogenesis, and their abnormal activation is linked to the progression of numerous human cancers. nih.govnih.gov This makes c-Met an attractive target for the development of cancer therapies. nih.gov
Inhibitors of c-Met are typically small molecules that compete with ATP for the binding site in the kinase domain of the receptor. nih.gov While extensive research has led to the discovery of potent and selective c-Met inhibitors based on various heterocyclic scaffolds, such as triazolothiadiazoles, specific investigations detailing the modulation of the c-Met kinase pathway by derivatives of this compound are not prominently featured in available preclinical studies. nih.gov For example, a small molecule named PHA-665752 was identified as a potent, ATP-competitive inhibitor of c-Met kinase with a Ki of 4 nM, demonstrating the feasibility of selectively targeting this enzyme, though this compound does not possess a benzo[d]isothiazole core. nih.gov
Receptor Binding and Modulation Studies
Derivatives of the benzo[d]isothiazole and related benzothiazole scaffolds have been evaluated for their ability to bind to and modulate various biological receptors.
One area of investigation is their interaction with sigma (σ) receptors, which are a unique class of proteins implicated in various neurological functions and diseases. A study on benzo[d]thiazol-2(3H)-one derivatives explored their structure-activity relationships for binding to σ-1 and σ-2 receptor subtypes. This research led to the identification of compounds with high affinity and selectivity for the σ-1 receptor. nih.gov
Table 2: Sigma Receptor Binding Affinities of Benzo[d]thiazol-2(3H)one Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| Compound 1 | σ-1 | 1.6 ± 0.1 nM nih.gov |
| Fluorinated derivative (Compound 2) | σ-1 | 0.96 ± 0.21 nM nih.gov |
Additionally, benzothiazole derivatives have been developed as inhibitors of the androgen receptor (AR) signaling pathway, which is critical in prostate cancer. One compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (B13849739) (A4B17), was found to inhibit the interaction between the AR N-terminal domain and its cochaperone BAG1L, leading to the downregulation of AR target genes. researchgate.net
Furthermore, in the context of immunotherapy, benzo[d]isothiazole derivatives have been specifically designed to bind to the PD-L1 protein. nih.gov Compound D7 from this series showed a strong inhibitory activity with an IC50 of 5.7 nM in a binding assay, preventing the PD-1/PD-L1 interaction that cancer cells use to evade the immune system. nih.gov
Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) Agonism
The Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) is a calcium-activated, nonselective cation channel expressed in the gastrointestinal tract, including the stomach, small intestine, and colon. It plays a role in taste signal transduction and is considered a pharmacological target for managing conditions like cystic fibrosis and for promoting gastrointestinal motility.
In a significant high-throughput screening effort to identify selective TRPM5 agonists with potential prokinetic activity, a benzo[d]isothiazole derivative, identified as compound 1, emerged as a promising hit. This discovery prompted further "hit to lead" activities, resulting in the synthesis and evaluation of a series of benzo[d]isothiazole derivatives. Among these, specific compounds demonstrated potent and highly selective agonistic activity on the human TRPM5 channel.
Key findings from these pre-clinical studies include:
Potency: Compounds 61 and 64 were identified as particularly potent agonists, exhibiting nanomolar activity on the TRPM5 channel.
Selectivity: These derivatives displayed excellent selectivity, with over a 100-fold preference for TRPM5 compared to other related cation channels.
In Vivo Activity: Compound 64 , which also possessed a favorable pharmacokinetic profile for local action in the intestine with minimal systemic absorption, demonstrated increased gastrointestinal prokinetic activity in a mouse motility assay.
TRPM5 Agonist Activity of Benzo[d]isothiazole Derivatives
Interactive Table: Click on headers to sort.
| Compound | Activity | Selectivity | In Vivo Effect |
|---|---|---|---|
| Compound 1 | Promising Hit (μM range) | - | - |
| Compound 61 | Nanomolar (nM) Agonist | >100-fold vs related channels | - |
| Compound 64 | Nanomolar (nM) Agonist | >100-fold vs related channels | Increased prokinetic activity in mice |
GABAA Receptor Interactions and Subtype Selectivity
The γ-aminobutyric acid type A (GABAA) receptor is a primary inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines. nih.govnih.gov These drugs modulate the receptor's response to GABA, leading to anxiolytic, sedative, anticonvulsant, and myorelaxant effects. nih.govnih.gov The receptor's function is dependent on its subunit composition (e.g., α1-α6, β1-β3, γ1-γ3, δ), which determines its pharmacological properties and location in the brain. nih.govnih.gov Developing ligands with selectivity for specific GABAA receptor subtypes is a key strategy to create drugs with improved side-effect profiles. nih.govnih.gov
Despite the extensive investigation of various heterocyclic scaffolds as GABAA receptor modulators, a review of the current scientific literature reveals a lack of direct pre-clinical studies investigating the interaction of this compound or its direct derivatives with GABAA receptors. Therefore, specific data on binding affinity, functional modulation, or subtype selectivity for this particular chemical class is not available.
Serotonin (B10506) Receptor (5-HT) Affinity and Functional Activity
The serotonin (5-HT) system is implicated in numerous physiological and pathological processes, and its receptors are key targets for treating depression, anxiety, and other CNS disorders. nih.gov The structural similarities between different 5-HT receptor subtypes, such as 5-HT1A and 5-HT7, often lead to cross-reactivity for certain ligands. nih.gov
While direct studies on this compound are limited, research into structurally related benzisothiazole and benzothiadiazine derivatives shows significant interaction with serotonin receptors. The benzothiazolone (BTZ) pharmacophore, for instance, is noted for its high selectivity and affinity for 5-HT1A and 5-HT7 receptors. nih.gov
Key findings on related structures include:
A 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide derivative was characterized as a potent and selective 5-HT1A receptor antagonist . nih.gov
A series of 1,2,4-benzothiadiazine derivatives were evaluated, with one compound (Compound 6 in the study) identified as a novel partial agonist at the 5-HT1A receptor with high affinity (pKi = 8.04) and selectivity over α1D-adrenoceptors. nih.gov
These findings suggest that the broader benzisothiazole and related benzothiadiazine scaffolds are promising for developing ligands with specific functional activities at various serotonin receptor subtypes.
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Activation Mechanisms
Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a critical mediator of inflammatory and immune responses. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of drugs like glucocorticoids, which induce the synthesis of the IκBα inhibitory protein that traps NF-κB in the cytoplasm. nih.gov Given its role in inflammation, immunity, and cell division, the NF-κB pathway is a major therapeutic target in cancer and inflammatory diseases.
A thorough review of published pre-clinical research indicates that there are no specific studies investigating the mechanisms by which this compound or its derivatives interact with or modulate the NF-κB activation pathway.
Investigations into Specific Biological Activity Modes
Antimicrobial Efficacy and Mechanistic Pathways (Antibacterial, Antifungal, Antitubercular)
Derivatives of the benzo[d]isothiazole and related benzothiazole scaffolds have been the subject of numerous investigations into their antimicrobial properties. These studies have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.
Antibacterial and Antifungal Activity: Various derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. smolecule.com In one study of related benzothiazolylthiazolidin-4-ones, in silico docking studies predicted that the antibacterial mechanism of action could be the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall metabolism. researchgate.net
Antitubercular Activity: The benzothiazole scaffold has also been explored for its potential against Mycobacterium tuberculosis. A series of 2-benzalhydrazinobenzothiazoles were synthesized and evaluated, with some compounds showing activity against this pathogen. researchgate.net
These findings highlight the potential of the benzo[d]isothiazole core structure as a template for the development of new antimicrobial agents.
Antineoplastic and Antiproliferative Action Modes
The benzo[d]isothiazole scaffold has served as a foundation for the rational design of novel antineoplastic agents. Several series of derivatives, particularly benzo[d]isothiazole hydrazones, have demonstrated significant antiproliferative activity in pre-clinical models.
Initial observations of cytotoxicity in benzo[d]isothiazole hydrazones against human CD4+ lymphocytes (MT-4 cells) during antiretroviral screenings prompted further investigation into their anticancer potential. Subsequent studies evaluated these compounds against a panel of leukemia and solid tumor cell lines.
Key findings include:
Broad Cytotoxicity: Certain benzo[d]isothiazole hydrazones exhibited cytotoxicity with IC50 values in the micromolar range (0.5 to 8.0 μM) against various cell lines.
Potency against Hematological Tumors: One derivative, Compound 2h (structure not shown), was found to be as potent as the reference drug 6-mercaptopurine (B1684380) against leukemia cell lines.
Activity against Solid Tumors: The same compound was significantly more potent (6- to 32-fold) than 6-mercaptopurine against skin melanoma and lung squamous carcinoma cell lines. It also showed comparable potency against breast adenocarcinoma, hepatocellular carcinoma, and prostate carcinoma.
Structural Importance: The fragment –CO–NH–N=CH–2-hydroxyphenyl was identified as being crucial for the biological activity of these hydrazone derivatives.
Antiproliferative Activity of Benzo[d]isothiazole Hydrazone (Compound 2h)
Interactive Table: Data represents a comparison of potency against the reference drug 6-Mercaptopurine (6-MP).
| Cancer Type | Cell Line | Relative Potency (vs. 6-MP) |
|---|---|---|
| Hematological Tumors | Leukemia | Equally Potent |
| Solid Tumor | Skin Melanoma | 6- to 32-fold More Potent |
| Solid Tumor | Lung Squamous Carcinoma | 6- to 32-fold More Potent |
| Solid Tumor | Breast Adenocarcinoma | Equally Potent |
| Solid Tumor | Hepatocellular Carcinoma | Equally Potent |
| Solid Tumor | Prostate Carcinoma | Equally Potent |
Anti-inflammatory and Analgesic Pathways
Derivatives of the benzothiazole core have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. The primary mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
In-silico and in-vitro studies have shown that certain benzo[d]thiazol-2-amine derivatives exhibit inhibitory activity against both COX-1 and COX-2 enzymes. frontiersin.orgwisdomlib.org Molecular docking studies revealed that compounds G3, G4, G6, G8, and G11 had a higher binding affinity for the COX-1 enzyme than the standard drug diclofenac (B195802) sodium. frontiersin.org The anti-inflammatory effects have been confirmed in vivo using the carrageenan-induced rat paw edema model, a standard test for acute inflammation. wisdomlib.orgnih.gov In this model, novel carboxamide derivatives of benzothiazole, specifically compounds 17c and 17i, produced a percentage reduction of edema that was higher than that of indomethacin (B1671933) at 1, 2, and 3 hours post-administration. nih.gov
The analgesic activity of these compounds has been evaluated using the hot plate method. wisdomlib.org Several derivatives showed efficacy comparable to the COX-2 inhibitor celecoxib. nih.gov For instance, compound 17i recorded an ED50 of 72 and 69 µM/kg after 1 and 2 hours, respectively, which was comparable to celecoxib's ED50 of 72 and 70 µM/kg at the same time points. nih.gov This suggests that the analgesic effects are potent and directly linked to the modulation of inflammatory pathways.
Preclinical Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives
| Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| 17c | Carrageenan-induced rat paw edema | Inhibited edema by 72% (1h), 76% (2h), and 80% (3h) | nih.gov |
| 17i | Carrageenan-induced rat paw edema | Inhibited edema by 64% (1h), 73% (2h), and 78% (3h) | nih.gov |
| 17i | Analgesic Activity (Hot Plate) | ED50 = 69 µM/kg after 2h (Comparable to Celecoxib) | nih.gov |
| G10 | Carrageenan-induced rat paw edema | Showed the highest anti-inflammatory response among tested derivatives | frontiersin.orgwisdomlib.org |
| G11 | Analgesic Activity (Hot Plate) | Exhibited the highest analgesic action among tested derivatives | frontiersin.orgwisdomlib.org |
Antiviral Mechanism of Action (excluding clinical data)
The benzothiazole scaffold has been investigated for its antiviral properties, with a notable focus on the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov Preclinical studies have identified novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones as potent inhibitors of this enzyme. nih.gov
Kinetic analysis of the most active derivatives revealed an uncompetitive mode of inhibition. nih.gov This is a significant finding, as the inhibitor binds to the enzyme-substrate complex, a different site from that used by traditional non-competitive non-nucleoside reverse transcriptase inhibitors (NNRTIs). This alternative binding mechanism suggests that such compounds may remain effective against HIV strains that have developed resistance to existing NNRTIs. nih.gov The most potent compounds in this series demonstrated inhibitory concentrations (IC50) in the nanomolar range, surpassing the activity of the reference drug, nevirapine. nih.gov
HIV-1 Reverse Transcriptase Inhibition by Benzothiazole Derivatives
| Compound Class | Mechanism of Action | Potency (IC50) | Reference |
|---|---|---|---|
| (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones | Uncompetitive inhibition of HIV-1 RT | 0.04 µM to 0.25 µM for the two most active compounds | nih.gov |
Hypoglycemic and Antidiabetic Effects
The benzothiazole nucleus is a key pharmacophore in the development of novel antidiabetic agents. annalsofrscb.ro Preclinical research has elucidated a primary mechanism of action involving the activation of Adenosine 5'-monophosphate activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govresearchgate.net
A series of structurally related benzothiazole derivatives were found to increase the rate of glucose uptake in L6 myotubes through an AMPK-dependent pathway. nih.gov One particularly potent derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34), significantly activated AMPK. nih.govresearchgate.net This activation led to an increased abundance of the glucose transporter GLUT4 in the plasma membrane of the myotubes, thereby enhancing glucose uptake. nih.gov When administered to hyperglycemic KKAy mice, compound 34 effectively lowered blood glucose levels. nih.govresearchgate.net Other related structures, such as thiazolidinedione (TZD)-sulfonamide-benzothiazole conjugates, have also shown significant hypoglycemic and hypolipidemic activities, likely acting through mechanisms similar to TZD drugs like pioglitazone, which are known PPARγ agonists. nih.gov
Effect of Benzothiazole Derivative on Glucose Metabolism
| Compound | Cell Line | Mechanism | Effect on Glucose Uptake | Reference |
|---|---|---|---|---|
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | L6 Myotubes | AMPK activation and increased GLUT4 translocation | Augmented rate of glucose uptake up to 2.5-fold vs. vehicle | nih.gov |
Central Nervous System (CNS) Activity and Neurochemical Modulation (pre-clinical)
The benzothiazole core is present in approved CNS drugs, highlighting its potential for neuropharmacological applications. nih.gov Preclinical studies have explored its utility in treating depression, with evidence pointing towards the modulation of key neurotransmitter systems. nih.gov
Various benzothiazole-based compounds have been shown to possess significant binding affinities for serotonin transporters (SERT) as well as 5-HT1A and 5-HT2A receptors, all of which are important targets for antidepressant drugs. nih.gov In preclinical behavioral models of depression, such as the tail suspension test (TST) and modified forced swimming test (FST) in mice, newly synthesized benzothiazole derivatives demonstrated significant antidepressant-like effects. nih.gov Oral administration of active compounds, including 3c, 3d, 3f, 3g, and 3h, resulted in a marked reduction in the immobility time of the mice, an indicator of antidepressant potential. nih.gov This activity underscores the ability of these compounds to modulate neurochemical pathways involved in mood regulation.
Preclinical Antidepressant-like Activity of Benzothiazole Derivatives
| Compound(s) | Preclinical Model | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|---|
| 3c, 3d, 3f, 3g, 3h | Tail Suspension Test (Mice) | Significantly reduced immobility time | Modulation of serotonin receptors (5-HT1A, 5-HT2A) and transporters (SERT) | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Responses
The biological activities of benzothiazole derivatives are highly dependent on the nature and position of substituents on the core structure. Analysis of structure-activity relationships (SAR) provides critical insights for designing more potent and selective compounds.
For anti-inflammatory and analgesic activities , the presence of specific functional groups is crucial. SAR studies revealed that derivatives featuring an additional hydroxyl (OH) or secondary amine (NH) group, such as those found in 4-hydroxyproline (B1632879) or tryptophan conjugates, exhibited superior analgesic properties. nih.gov
In the context of antiviral activity , substitutions on the benzothiazole ring system are determinative. The HIV-1 RT inhibitory action of (benzo[d]thiazol-2-yl)thiazolidin-4-ones is profoundly influenced by substituents at the 4- and 6-positions. nih.gov The presence of halogen, methoxy, or ethoxy groups at these positions led to highly active compounds with an uncompetitive mode of inhibition, whereas less active derivatives displayed a different, competitive mode of action. nih.gov
Regarding antidiabetic effects , the structure of the highly active AMPK activator, compound 34, provides a clear SAR blueprint. Its efficacy is attributed to the specific combination of a 6-ethoxybenzo[d]thiazole (B3225301) moiety linked via a methylthio bridge to a second benzothiazole ring. nih.govresearchgate.net This specific arrangement appears optimal for interaction with and activation of AMPK.
For CNS activity , the antidepressant-like effects of piperazine-substituted benzothiazoles are dictated by the chemical nature of the substituent on the piperazine (B1678402) ring. The series of compounds (3a-3h) that were tested showed that different substitutions led to varying degrees of efficacy in reducing immobility time in behavioral tests, indicating that this position is a key site for molecular modification to optimize CNS effects. nih.gov
Potential Applications and Future Directions for 1 Benzo D Isothiazol 4 Yl Ethanone Research
The heterocyclic compound 1-(Benzo[d]isothiazol-4-yl)ethanone belongs to the benzisothiazole family, a class of molecules that has garnered significant interest in various scientific fields. While research may not always focus on this specific isomer, the broader benzo[d]isothiazole scaffold is a cornerstone in the development of new functional molecules. arkat-usa.orguliege.bekuleuven.be The diverse biological activities and physicochemical properties associated with this structural motif suggest numerous potential applications and promising avenues for future investigation for its derivatives, including this compound. These applications span medicinal chemistry, industrial preservation, and materials science. mdpi.com
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements for 1-(Benzo[d]isothiazol-4-yl)ethanone
Research on the specific chemical entity This compound is notably limited in publicly accessible scientific literature. While the compound is commercially available, indicating that synthetic methodologies exist, detailed research findings and specific methodological advancements for its preparation and characterization are not extensively documented.
However, the broader class of benzo[d]isothiazoles has been the subject of considerable research, providing a foundational understanding that can be extrapolated to this specific derivative. Methodological advancements in the synthesis of the benzo[d]isothiazole scaffold are well-documented and can be broadly categorized into several approaches. These synthetic routes are crucial for accessing a variety of substituted derivatives, including the 4-acetyl variant. A 2024 review highlights that the majority of procedures for constructing the benzo[d]isothiazole scaffold involve the assembly of the heterocyclic part onto a pre-substituted phenyl ring. arkat-usa.org The primary strategies include:
Cyclization of pre-functionalized phenyl rings: This is the most common approach, utilizing phenyl substrates that already contain nitrogen and sulfur functionalities. arkat-usa.org
From nitrogen-preloaded substrates: This pathway involves the introduction of the sulfur atom to form the isothiazole (B42339) ring. arkat-usa.org
From sulfur-preloaded substrates: This method builds the isothiazole ring by introducing the nitrogen atom. arkat-usa.org
From substrates lacking heteroatoms: This less common approach involves the formation of both C-S and N-S bonds. arkat-usa.org
Assembly of the aryl ring onto an existing isothiazole: This is a much less explored synthetic route. arkat-usa.org
Recent advancements in the synthesis of benzo[d]isothiazol-3(2H)-ones, a related class of compounds, have focused on innovative catalytic systems. nih.govresearchgate.netnih.gov For instance, copper-catalyzed cascade reactions of o-bromobenzamides with potassium thiocyanate (B1210189) in water have provided a concise approach to this scaffold. nih.gov Intramolecular N-S bond formation in 2-mercaptobenzamides using copper(I) catalysts under an oxygen atmosphere has also been reported as an efficient method. nih.gov
In terms of biological activity, while no specific data exists for This compound , various derivatives of the parent benzo[d]isothiazole ring system have shown significant biological potential. For example, Schiff bases of benzo[d]isothiazole have been synthesized and evaluated for their antiproliferative activity. nih.gov Studies have shown that some benzo[d]isothiazole derivatives exhibit marked cytotoxicity against certain cancer cell lines, such as leukemia. nih.gov Furthermore, hybrid molecules incorporating the benzo[d]isothiazol-3-one moiety have demonstrated moderate antibacterial properties against Gram-positive bacteria.
It is important to note that much of the available literature discusses the isomeric benzothiazole (B30560) derivatives, which, while structurally related, have distinct chemical and biological properties. smolecule.compcbiochemres.comresearchgate.netmdpi.comekb.egnih.govnih.govnih.govnih.govmdpi.comresearchgate.net Therefore, direct extrapolation of findings from benzothiazoles to benzo[d]isothiazoles must be approached with caution.
Identification of Knowledge Gaps and Unexplored Research Questions
The primary knowledge gap is the profound lack of specific scientific data for This compound . Despite its commercial availability, which suggests a known synthetic pathway, the following aspects remain largely unexplored in the academic domain:
Detailed Synthesis and Characterization: There is no published, peer-reviewed synthetic procedure specifically for This compound . Consequently, detailed characterization data (e.g., NMR, IR, mass spectrometry, and single-crystal X-ray diffraction) are not publicly available. researchgate.net This hinders any further research that would require a well-characterized starting material.
Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and pKa are not documented.
Chemical Reactivity: The reactivity of the acetyl group at the 4-position and the benzo[d]isothiazole ring system in this specific configuration has not been investigated. This includes its potential as a building block for the synthesis of more complex molecules.
Biological Activity Profile: The biological activity of This compound is entirely unknown. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory agent has not been evaluated. nih.gov
Structure-Activity Relationships (SAR): Without data on its biological activity, it is impossible to begin to understand the structure-activity relationships for this and related 4-substituted benzo[d]isothiazoles.
Unexplored research questions stemming from these gaps include:
What is the most efficient and scalable synthetic route to This compound ?
What are the key spectroscopic and structural features of this compound?
How does the acetyl group at the 4-position influence the electronic properties and reactivity of the benzo[d]isothiazole core compared to other isomers?
Does This compound possess any significant biological activities, and if so, what are its molecular targets?
Can the acetyl group be chemically modified to generate a library of novel derivatives with enhanced biological properties?
Prospective Research Directions and Interdisciplinary Collaborations in Benzo[d]isothiazole Chemistry
The significant knowledge gaps surrounding This compound present numerous opportunities for future research. The following are key prospective research directions:
Synthetic Chemistry: A primary focus should be the development and publication of a robust and high-yielding synthesis of This compound . This would involve exploring various strategies, potentially adapting known methods for the synthesis of other 4-substituted benzo[d]isothiazoles. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, should be incorporated into these synthetic designs. mdpi.com
Medicinal Chemistry: Following a successful synthesis, a systematic evaluation of the biological activity of This compound is warranted. This should include screening for a wide range of activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The acetyl moiety provides a convenient handle for the synthesis of a library of derivatives (e.g., chalcones, Schiff bases, pyrazolines) to establish structure-activity relationships. nih.gov
Computational Chemistry: In parallel with synthetic and biological studies, computational methods can be employed to predict the physicochemical properties, reactivity, and potential biological targets of This compound . researchgate.net Molecular docking studies could help to identify potential protein targets and guide the design of new derivatives with improved binding affinities.
Materials Science: The photophysical and electronic properties of This compound could be investigated for potential applications in materials science, such as organic light-emitting diodes (OLEDs) or as a component in functional polymers.
These research directions would benefit significantly from interdisciplinary collaborations:
Synthetic Chemists and Chemical Biologists: Collaboration between these two fields would be essential for the design, synthesis, and biological evaluation of novel benzo[d]isothiazole derivatives.
Experimental and Computational Chemists: The synergy between experimental synthesis and characterization and computational modeling can accelerate the discovery process by predicting properties and guiding experimental design. researchgate.net
Academia and Industry: Given that the compound is commercially available, there may be industrial interest in its properties. Collaboration between academic researchers and pharmaceutical or materials science companies could facilitate the translation of basic research into practical applications.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl groups at δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl carbons (~200 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) bonds are critical .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
How can reaction conditions be optimized to improve yields of benzo[d]isothiazole derivatives?
Advanced Research Question
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization reactions .
- Catalyst loading : Ruthenium catalysts (0.5–2 mol%) balance cost and efficiency in cross-coupling reactions .
- Reaction time : Extended reflux (4–6 hours) improves conversion but risks side reactions (e.g., over-oxidation) .
- Temperature control : Maintaining 90–95°C during formaldehyde treatment avoids decomposition of intermediates .
Data from Table 1 in shows yields ranging from 45% to 79%, highlighting the impact of substituent electronic effects on reactivity .
How can researchers evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Antimicrobial assays : Disk diffusion or microbroth dilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) often show enhanced activity .
- Antitubercular screening : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv. Compound S6 (a benzo[d]isothiazol-4-ylpiperazine derivative) demonstrated IC₅₀ < 1 µg/mL in preclinical studies .
- Docking studies : Molecular docking with target enzymes (e.g., enoyl-acyl carrier protein reductase) predicts binding affinity and guides structural modifications .
How should researchers address contradictions in spectral or bioactivity data for this compound?
Advanced Research Question
- Data validation : Cross-reference NMR/IR spectra with NIST Chemistry WebBook entries for analogous compounds .
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF) and reaction conditions to minimize batch variability .
- Statistical analysis : Use ANOVA to assess significance of bioactivity differences (e.g., antimicrobial zone diameters in , Table 1) .
What methodologies validate the purity of this compound in analytical chemistry?
Advanced Research Question
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with certified standards .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis confirms stoichiometry (±0.3% tolerance) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic forms .
What reaction mechanisms underpin the synthesis of benzo[d]isothiazole derivatives?
Advanced Research Question
- Cyclization mechanisms : Nucleophilic attack of sulfur on adjacent carbonyl groups forms the isothiazole ring, as seen in Claisen-Schmidt-derived chalcones .
- Cross-coupling pathways : Ruthenium-catalyzed C–H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism, enabling regioselective biaryl bond formation .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Advanced Research Question
- Electron-donating/withdrawing groups : Chlorine or methoxy substituents enhance antimicrobial activity by increasing membrane permeability .
- Heterocyclic linkers : Piperazine or pyrazole moieties improve pharmacokinetic properties, as shown in compound S6 .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic degradation but may hinder target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
